8S,15S-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid
Overview
Description
8(S),15(S)-DiHETE is derived from (5Z,9E,11Z,13E)-icosatetraenoic acid and has (8S,15S)-stereochemistry . It is a human xenobiotic metabolite and a mouse metabolite, functionally related to arachidonic acid .
Synthesis Analysis
The synthesis of 8(S),15(S)-DiHETE involves the oxidation of 15(S)-HETE by 15-LO . The synthesis of the 8S, 15S and 8R, 15S diastereomers of 8,15 dihydroxy 5Z,9E,11E,13Z eicosatetraenoic acid from arabinose has also been described .Molecular Structure Analysis
The molecular formula of 8(S),15(S)-DiHETE is C20H32O4 . Its molecular weight is 336.5 g/mol . The IUPAC name is (5Z,8S,9E,11Z,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid .Chemical Reactions Analysis
Mouse 8S-lipoxygenase (8-LOX) metabolizes arachidonic acid (AA) specifically to 8S-hydroperoxyeicosatetraenoic acid (8S-HPETE), which will be readily reduced under physiological circumstances to 8S-hydroxyeicosatetraenoic acid (8S-HETE), a natural agonist of peroxisome proliferator-activated receptor alpha (PPAR alpha) .Physical And Chemical Properties Analysis
8(S),15(S)-DiHETE has a molecular weight of 336.5 g/mol . Its XLogP3-AA value is 3.9 .Scientific Research Applications
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Scientific Field: Biochemistry and Genetics
- Application Summary : This compound is used in research involving Drosophila melanogaster, a model organism widely used in genetic studies . The compound is produced when Drosophila are fed diets supplemented with eicosapentaenoic acid (EPA) and arachidonic acid (ARA) .
- Methods of Application : The Drosophila are fed ARA- and EPA-supplemented diets, and the resulting metabolites are analyzed using high-performance liquid chromatography tandem mass spectrometry (UPLC–MS/MS) .
- Results or Outcomes : The study found that Drosophila fed ARA- and EPA-supplemented diets yielded 15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid .
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Scientific Field: Pharmacology
- Application Summary : The compound has been found to have effects on eosinophil chemotaxis, which is the movement of eosinophils (a type of white blood cell) in response to a chemical stimulus .
- Methods of Application : The compound’s effects on eosinophil chemotaxis were likely studied in vitro, using standard cell culture techniques .
- Results or Outcomes : The compound was found to cause eosinophil chemotaxis with an ED50 value of 1.5 µM .
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Scientific Field: Biochemistry and Genetics
- Application Summary : This compound is used in research involving Drosophila melanogaster, a model organism widely used in genetic studies . The compound is produced when Drosophila are fed diets supplemented with eicosapentaenoic acid (EPA) and arachidonic acid (ARA) .
- Methods of Application : The Drosophila are fed ARA- and EPA-supplemented diets, and the resulting metabolites are analyzed using high-performance liquid chromatography tandem mass spectrometry (UPLC–MS/MS) .
- Results or Outcomes : The study found that Drosophila fed ARA- and EPA-supplemented diets yielded 15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid .
-
Scientific Field: Pharmacology
- Application Summary : The compound has been found to have effects on eosinophil chemotaxis, which is the movement of eosinophils (a type of white blood cell) in response to a chemical stimulus .
- Methods of Application : The compound’s effects on eosinophil chemotaxis were likely studied in vitro, using standard cell culture techniques .
- Results or Outcomes : The compound was found to cause eosinophil chemotaxis with an ED50 value of 1.5 µM .
-
Scientific Field: Biochemistry and Genetics
- Application Summary : This compound is used in research involving Drosophila melanogaster, a model organism widely used in genetic studies . The compound is produced when Drosophila are fed diets supplemented with eicosapentaenoic acid (EPA) and arachidonic acid (ARA) .
- Methods of Application : The Drosophila are fed ARA- and EPA-supplemented diets, and the resulting metabolites are analyzed using high-performance liquid chromatography tandem mass spectrometry (UPLC–MS/MS) .
- Results or Outcomes : The study found that Drosophila fed ARA- and EPA-supplemented diets yielded 15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid .
-
Scientific Field: Pharmacology
- Application Summary : The compound has been found to have effects on eosinophil chemotaxis, which is the movement of eosinophils (a type of white blood cell) in response to a chemical stimulus .
- Methods of Application : The compound’s effects on eosinophil chemotaxis were likely studied in vitro, using standard cell culture techniques .
- Results or Outcomes : The compound was found to cause eosinophil chemotaxis with an ED50 value of 1.5 µM .
Safety And Hazards
properties
IUPAC Name |
(5Z,8S,9E,11Z,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4-,11-6-,14-9+,15-10+/t18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPWRKSGORGTIM-HCCKYKKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8S,15S-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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